molecular formula C6H4BrNS B190008 4-(Bromomethyl)thiophene-2-carbonitrile CAS No. 186552-07-8

4-(Bromomethyl)thiophene-2-carbonitrile

Cat. No. B190008
M. Wt: 202.07 g/mol
InChI Key: ZCUZLOPAPSNDRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-(Bromomethyl)thiophene-2-carbonitrile”, often involves heterocyclization of various substrates . For instance, fully substituted thiophene-2,4-diamines can be synthesized by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)thiophene-2-carbonitrile” is represented by the formula C6H4BrNS. The compound has a bromomethyl group attached to the 4-position of the thiophene ring and a carbonitrile group attached to the 2-position.

Scientific Research Applications

  • Synthesis of New Heterocyclic Systems : This compound is used in the synthesis of heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, through a process involving the reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

  • Creation of Spiro-linked Tetrahydropyran and Pyrimidine Rings : The compound is instrumental in the formation of novel derivatives containing spiro-linked tetrahydropyran and pyrimido[1,2-b]isoquinoline fragments by reacting with various acids and esters (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).

  • Synthesis of Polycyclic Compounds : It is used in the generation of reactive annellated dienes, which are essential in the synthesis of polycyclic compounds through [4+2] cycloaddition reactions (Dyker & Kreher, 1988).

  • Formation of Isoxazolines via 1,3-Dipolar Cycloaddition : Thiophene-3-carbonitrile N-oxides, including those with alkylthio and alkylsulfonyl groups, can undergo 1,3-dipolar cycloaddition to form isoxazolines (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).

  • Electrochemical Studies : The compound plays a role in electrochemical studies, such as the investigation of the reductive cleavage of carbon–bromine bonds, which has implications in understanding various chemical processes (Prasad & Sangaranarayanan, 2005).

  • Photophysical and Electrochemical Properties of Thiophene-Based Compounds : It is used in the study of thiophene-based imine compounds to understand their structural, electrochemical, photophysical, and thermal properties (Yildiz, Kose, Tümer, Purtas, & Tümer, 2017).

  • Synthesis of Bulk-Heterojunction Solar Cells : This chemical is part of the synthesis of small molecules for solution-processable bulk-heterojunction solar cells, highlighting its role in renewable energy technologies (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).

  • Synthesis of Azo Benzo[b]thiophene Derivatives for Dyes : It has applications in the synthesis of azo benzo[b]thiophene derivatives, which are used as disperse dyes, indicating its significance in the textile industry (Sabnis & Rangnekar, 1989).

Safety And Hazards

“4-(Bromomethyl)thiophene-2-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene derivatives, including “4-(Bromomethyl)thiophene-2-carbonitrile”, have potential applications in various fields. For instance, they can be used as electrolyte additives to improve the performance of lithium-ion batteries . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

4-(bromomethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-2-5-1-6(3-8)9-4-5/h1,4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUZLOPAPSNDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)thiophene-2-carbonitrile

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxymethyl-thiophene-2-carbonitrile (10 g, 72 mmol), in 360 mL of THF is added triphenyl phosphine (18.3 g, 76 mmol) and carbon tetrabromide (25 g, 76 mmol). After 3 h, the solution is filtered and concentrated. The crude product is purified by column chromatography eluting with gradient of 5% EtOAc/hexanes to 10% EtOAc/hexanes to afford the title compound (14 g, 69 mmol) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

11.7 g (84.07 mmol) of 2-cyano-4-hydroxymethylthiophene together with 24.1 g (91.87 mmol) of triphenylphosphine were dissolved in 100 ml of-THF at room temperature, and 30.47 g (91.87 mmol) of tetrabromomethane were added, a little at a time, with cooling (ice bath). After stirring for 3 hours at room temperature, the mixture was concentrated in vacuo and purified by chromatography over silica gel (methylene chloride/petroleum ether). 18.8 g of crystalline pale yellow product which still contained petroleum ether resulted.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Ewing, MR Becker, VE Manetta… - Journal of medicinal …, 1999 - ACS Publications
The discovery of a series of non-peptide factor Xa (FXa) inhibitors incorporating 3-(S)-amino-2-pyrrolidinone as a central template is described. After identifying compound 4, …
Number of citations: 57 pubs.acs.org

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